molecular formula C11H8FNO2 B181269 8-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 288151-68-8

8-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No.: B181269
CAS No.: 288151-68-8
M. Wt: 205.18 g/mol
InChI Key: FJAJACPHCDNIBI-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline-4-carboxylic acid is a versatile quinoline-based building block in medicinal chemistry, serving as a key precursor for the synthesis of biologically active molecules. Its significant research value is demonstrated in the development of novel antimicrobial agents. This compound is a core intermediate in the synthesis of a series of 3-fluorophenoxy-8-fluoro-2-methylquinoline derivatives, which have shown excellent in vitro antibacterial activity against pathogens like Proteus mirabilis and Bacillus subtilis , as well as promising antifungal and outstanding antimycobacterial activity against Mycobacterium tuberculosis H37Rv . Furthermore, this carboxylic acid is crucial in anticancer research, particularly in the structure-guided development of potent dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a recognized target in oncology, and inhibitors derived from this scaffold are investigated for their ability to halt cancer cell proliferation by inducing pyrimidine depletion . The synthetic utility of this compound is often accessed via the classic Pfitzinger condensation reaction, forming the quinoline-4-carboxylic acid core from isatin derivatives .

Properties

IUPAC Name

8-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAJACPHCDNIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393609
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-68-8
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Reactants :

    • 7-Fluoroindoline-2,3-dione (isatin derivative) provides the quinoline backbone.

    • 1-Chloropropan-2-one introduces the methyl group at position 2.

  • Base Catalyst : Calcium oxide facilitates deprotonation and cyclization.

  • Temperature : 80°C for 7 hours ensures complete ring closure.

The reaction proceeds via:

  • Base-mediated cleavage of the isatin ring.

  • Condensation with 1-chloropropan-2-one to form an intermediate Schiff base.

  • Cyclization and aromatization to yield the quinoline core.

Yield and Purification

  • Crude Yield : 60% after acidification and filtration.

  • Purification : Washing with n-hexane and diethyl ether removes unreacted starting materials.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.95 (d, J = 8.4 Hz, 2H), 2.53 (s, 3H).

    • LCMS : m/z 221.9 [M + H]⁺.

Decarboxylation Strategies for Intermediate Modification

While the Pfitzinger reaction produces 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ), subsequent decarboxylation is required to eliminate the carboxylic acid group. However, this step is typically employed to generate derivatives like 8-fluoro-2-methylquinolin-3-ol (4 ) rather than the target compound.

Decarboxylation Protocol

  • Conditions : Nitrobenzene solvent at 210–220°C for 7 hours.

  • Outcome :

    • Yield : 75% after purification via acetone washing.

    • ¹H NMR (DMSO-d₆): δ 10.59 (s, 1H), 2.54 (s, 3H).

Alternative Synthetic Routes and Methodological Challenges

Doebner–Von Miller Reaction

This method involves condensing aniline derivatives with aldehydes and pyruvic acid. For fluorinated quinolines, fluorinated anilines or aldehydes are used as precursors. Key challenges include:

  • Regioselectivity : Ensuring fluorine incorporation at position 8.

  • Byproduct Formation : Competing reactions may yield 6- or 7-fluoro isomers.

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (≤2 hours) and improved yield (≥80%).

  • Limitations : Specialized equipment requirements and scalability issues.

Industrial-Scale Production Considerations

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature75–85°CMaximizes cyclization
Catalyst Loading1.2 eq CaOPrevents side reactions
SolventAqueous ethanolEnhances solubility

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve ≥95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves regioisomers.

Critical Analysis of Methodological Limitations

Hydroxy Group Retention in Pfitzinger Products

The Pfitzinger reaction inherently introduces a hydroxy group at position 3, necessitating additional steps for its removal. Current protocols lack efficient dehydroxylation methods, limiting direct synthesis of 8-fluoro-2-methylquinoline-4-carboxylic acid.

Fluorine Incorporation Challenges

  • Electrophilic Fluorination : Requires hazardous reagents like Selectfluor™.

  • Nucleophilic Substitution : Low reactivity of chloro precursors at position 8.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell processes, leading to antimicrobial effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 8-fluoro-2-methylquinoline-4-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Features
This compound 8-F, 2-CH₃, 4-COOH C₁₁H₈FNO₂ 205.19 Not specified Compact structure, halogen at 8-position
NSC 368390 (DuP-785) 6-F, 2-(2'-F-biphenyl), 3-CH₃ C₂₃H₁₅F₂NO₂Na 406.35 (Na salt) Water-soluble Sodium salt enhances solubility; potent antitumor activity
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-CH₃Ph), 4-COOH C₁₇H₁₂ClNO₂ 297.74 Chloroform, MeOH, DMSO Chlorine substitution; higher lipophilicity
6-Fluoro-4-phenylquinoline-2-carboxylic acid 6-F, 4-Ph, 2-COOH C₁₆H₁₀FNO₂ 267.26 Requires organic solvents Fluoro and phenyl groups alter electronic properties
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-CH₃, 2-Ph, 4-COOH C₁₇H₁₃NO₂ 263.29 Not specified Bulky substituents; versatile synthon
Key Observations:
  • Substituent Effects: Halogen Position: Fluorine at the 6-position (NSC 368390) vs. 8-position (target compound) influences electronic distribution and target binding. For example, NSC 368390’s 6-fluoro group contributes to its activity against human colon carcinomas .
  • Solubility: Sodium salt formulations (e.g., NSC 368390) improve aqueous solubility, enabling intravenous or oral administration, whereas non-salt analogs often require organic solvents .
Antitumor Activity
  • NSC 368390 (DuP-785): Demonstrated >90% growth inhibition against MX-1 breast, LX-1 lung, and DLD-2 colon carcinomas in xenograft models at 20–40 mg/kg (daily for 9 days). Its efficacy surpassed fluorouracil and Adriamycin in colon cancer models .

Biological Activity

8-Fluoro-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. With the molecular formula C11H8FNO2C_{11}H_{8}FNO_{2}, this compound is synthesized through various methods, including the Doebner–Von Miller reaction, which involves the reaction of aniline derivatives with aldehydes or ketones followed by cyclization and fluorination steps.

  • Molecular Formula : C11H8FNO2C_{11}H_{8}FNO_{2}
  • CAS Number : 288151-68-8

Synthesis Methods

The synthesis of this compound can be achieved through:

  • Doebner–Von Miller Reaction : Involves the condensation of aniline with an aldehyde and pyruvic acid.
  • Microwave-Assisted Synthesis : Enhances yields and reduces reaction times.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Bacterial Strain MIC (mg/mL) Standard Drug MIC (mg/mL)
Staphylococcus aureus1 × 10⁻⁶1 × 10⁻⁵
Klebsiella pneumoniae1 × 10⁻⁵1 × 10⁻⁴
Escherichia coli1 × 10⁻⁶1 × 10⁻⁴

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase .

Case Study: MCF-7 Cell Line

In a study assessing its effects on MCF-7 cells, this compound displayed an IC50 value of approximately 168.78 µM, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound acts as an inhibitor of bacterial DNA-gyrase, which is essential for DNA replication in bacteria. This mechanism underlines its potential as a therapeutic agent against bacterial infections. Additionally, it has been investigated for its inhibitory effects on other enzymes relevant to disease pathways.

Other Biological Activities

Research highlights additional biological activities such as:

  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
  • Antiviral Activity : Preliminary studies suggest activity against certain viral strains, warranting further investigation into its use in antiviral therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Disrupts bacterial DNA replication.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. How can researchers validate the proposed mechanism of antineoplastic effects?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against topoisomerase II (IC50_{50} determination).
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) in MCF-7 cells. Fluorinated quinolines induce caspase-3 activation at 10 µM .

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